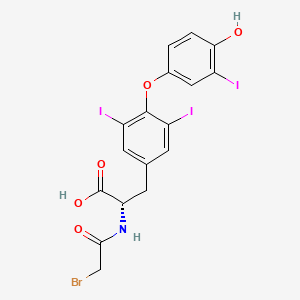
N-bromoacetyl-3,3',5-triiodothyronine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-bromoacetyl-3,3’,5-triiodothyronine is a synthetic derivative of the thyroid hormone 3,3’,5-triiodothyronine. This compound is primarily used in scientific research for affinity labeling of thyroid hormone receptors. Its structure includes a bromoacetyl group attached to the 3,3’,5-triiodothyronine molecule, which enhances its reactivity and specificity in biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-bromoacetyl-3,3’,5-triiodothyronine is synthesized through a one-step bromacetylation reaction. The process involves refluxing a solution of 3,3’,5-triiodothyronine and bromoacetyl bromide in ethyl acetate. The reaction time is optimized based on the amount of hormone processed. The resulting product is then purified using high-speed counter-current chromatography, yielding a pure compound as confirmed by high-performance liquid chromatography and thin-layer chromatography .
Industrial Production Methods: While specific industrial production methods for N-bromoacetyl-3,3’,5-triiodothyronine are not widely documented, the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: N-bromoacetyl-3,3’,5-triiodothyronine primarily undergoes substitution reactions due to the presence of the bromoacetyl group. This group can be replaced by various nucleophiles, making the compound useful for affinity labeling and other biochemical applications .
Common Reagents and Conditions: The synthesis of N-bromoacetyl-3,3’,5-triiodothyronine involves reagents such as bromoacetyl bromide and ethyl acetate. The reaction is typically carried out under reflux conditions to ensure complete bromacetylation of the 3,3’,5-triiodothyronine molecule .
Major Products Formed: The primary product of the bromacetylation reaction is N-bromoacetyl-3,3’,5-triiodothyronine. Depending on the reaction conditions and the presence of other nucleophiles, various substituted derivatives of the compound can also be formed .
Wissenschaftliche Forschungsanwendungen
N-bromoacetyl-3,3’,5-triiodothyronine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in affinity labeling of thyroid hormone receptors, which helps in studying the binding characteristics and functions of these receptors. The compound is also used in the production of antibodies against thyroid hormone receptors, facilitating research into thyroid hormone action and regulation .
Wirkmechanismus
The mechanism of action of N-bromoacetyl-3,3’,5-triiodothyronine involves its binding to thyroid hormone receptors. The bromoacetyl group reacts with nucleophilic residues in the receptor, forming a covalent bond. This covalent modification allows researchers to study the receptor’s structure and function in detail. The molecular targets of N-bromoacetyl-3,3’,5-triiodothyronine include various thyroid hormone receptors and related proteins involved in thyroid hormone signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- N-bromoacetyl-L-thyroxine
- N-bromoacetyl-3,3’,5-triiodo-L-thyronine
- N-bromoacetyl-3,5-diiodo-L-thyronine
Uniqueness: N-bromoacetyl-3,3’,5-triiodothyronine is unique due to its specific structure, which includes a bromoacetyl group attached to the 3,3’,5-triiodothyronine molecule. This modification enhances its reactivity and specificity for thyroid hormone receptors, making it a valuable tool in biochemical and medical research .
Eigenschaften
CAS-Nummer |
76970-94-0 |
|---|---|
Molekularformel |
C17H13BrI3NO5 |
Molekulargewicht |
771.9 g/mol |
IUPAC-Name |
(2S)-2-[(2-bromoacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C17H13BrI3NO5/c18-7-15(24)22-13(17(25)26)5-8-3-11(20)16(12(21)4-8)27-9-1-2-14(23)10(19)6-9/h1-4,6,13,23H,5,7H2,(H,22,24)(H,25,26)/t13-/m0/s1 |
InChI-Schlüssel |
AGUVIBCJWRFUTQ-ZDUSSCGKSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O |
Isomerische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)CBr)I)I)O |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O |
Synonyme |
BrAc(125I)T3 N-bromoacetyl-(125I)T3 N-bromoacetyl-3,3',5-triiodo-L-thyronine N-bromoacetyl-3,3',5-triiodothyronine N-bromoacetyl-3,3',5-triiodothyronine, (D)-isomer N-bromoacetyl-T3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1,2-dihydropyrido[3,2-e][1,2,4]triazine;hydrochloride](/img/structure/B1220790.png)







![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(2+);1-methylimidazole](/img/structure/B1220803.png)



![(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1220809.png)
